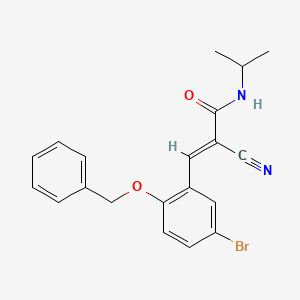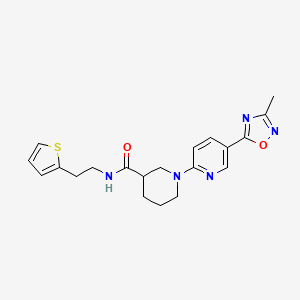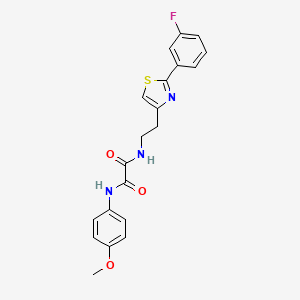
3-(4-Chlorophenyl)-2-(2,6-dichlorophenoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-(2,6-dichlorophenoxy)quinoline, also known as CPDQ, is a synthetic compound that has been studied for its potential applications in scientific research. CPDQ has been found to possess a wide range of biochemical and physiological effects, and has been used in various laboratory experiments.
Scientific Research Applications
Structural and Optical Properties
Quinoline derivatives, including those with chlorophenyl and dichlorophenoxy groups, have been studied for their structural and optical properties. For instance, the study of 4H-pyrano[3,2-c]quinoline derivatives has shown that these compounds, when formed into thin films, display significant polycrystallinity and nanocrystallite dispersion in an amorphous matrix upon thermal deposition. Their optical properties, determined by spectrophotometer measurements, include absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, which are crucial for applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Quinoline derivatives are also explored for their potential in photovoltaic applications. The photovoltaic properties of certain 4H-pyrano[3,2-c]quinoline derivatives were studied, showing their effectiveness in organic–inorganic photodiode fabrication. These compounds, when used in heterojunction diodes, exhibit rectification behavior and photovoltaic properties, making them suitable for use in solar energy conversion and related technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Nonlinear Optical (NLO) and Electronic Properties
Quinoline derivatives are recognized for their nonlinear optical (NLO) and electronic properties. Studies on the structural parameters, spectroscopic characterization, and NLO analyses of specific quinoline dyes reveal insights into their molecular structure and potential applications in biological research and corrosion inhibition. These compounds demonstrate significant NLO properties, making them candidates for various technological applications, including optoelectronics and as materials for enhancing optical signal processing (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial Activity
Quinoline derivatives are investigated for their antimicrobial activities. Research into new quinoxaline derivatives, closely related to quinolines, has demonstrated optimized antimicrobial activity against a variety of pathogens. These findings suggest potential pharmaceutical applications, specifically in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2,6-dichlorophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NO/c22-15-10-8-13(9-11-15)16-12-14-4-1-2-7-19(14)25-21(16)26-20-17(23)5-3-6-18(20)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWRDSGXPZAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)
![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)
![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)
![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)


![6-Amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2992427.png)
![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)
![3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2992431.png)

![7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2992433.png)
![4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2992434.png)
![N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2992435.png)
![6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2992436.png)